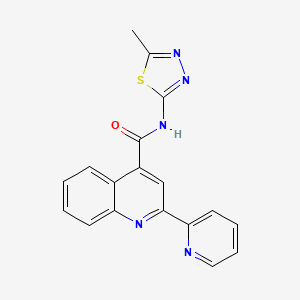

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a heterocyclic compound characterized by a quinoline core substituted with a pyridinyl group at position 2 and a 5-methyl-1,3,4-thiadiazole-2-carboxamide moiety at position 3. The quinoline scaffold is known for its aromatic planar structure, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5OS/c1-11-22-23-18(25-11)21-17(24)13-10-16(15-8-4-5-9-19-15)20-14-7-3-2-6-12(13)14/h2-10H,1H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJQKEHSQAKUIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multiple steps, starting with the construction of the thiadiazole ring, followed by the introduction of the quinoline and pyridine groups. Common synthetic routes include:

Condensation Reactions: These reactions often involve the condensation of appropriate precursors, such as 5-methyl-1,3,4-thiadiazole-2-thiol and 2-(pyridin-2-yl)quinoline-4-carboxylic acid chloride.

Cyclization Reactions: Cyclization steps are crucial to forming the thiadiazole ring, often achieved through the reaction of hydrazine derivatives with thionyl chloride or other suitable reagents.

Industrial Production Methods: Industrial-scale production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation Reactions: Oxidation of the thiadiazole ring can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reduction of the quinoline moiety can be performed using reducing agents such as lithium aluminum hydride.

Substitution Reactions: Substitution reactions at the pyridine ring can be carried out using nucleophilic or electrophilic substitution methods.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metal catalysts.

Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

Substitution: Nucleophiles like amines or halides, and electrophiles such as acyl chlorides or sulfonyl chlorides.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the thiadiazole ring.

Reduction Products: Reduced forms of the quinoline moiety.

Substitution Products: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials. Biology: It has shown potential as a bioactive molecule, interacting with various biological targets and pathways. Medicine: Research indicates its potential as an anticancer agent, exhibiting cytotoxic properties against certain cancer cell lines. Industry: Its unique chemical structure makes it valuable in the design of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as apoptosis in cancer cells. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as the thiadiazole-carboxamide group or heteroaromatic cores.

Table 1: Structural and Physicochemical Comparisons

Key Findings

Core Heterocycle Impact: The quinoline-pyridinyl combination in the target compound (vs. pyrimidine in or benzene in ) likely enhances π-π stacking interactions with hydrophobic protein pockets, a critical factor in kinase or receptor inhibition .

Substituent Effects :

- Thiadiazole Modifications : Replacement of the 5-methyl group with cyclopropyl () increases steric bulk, which may hinder binding to shallow active sites but improve metabolic stability.

- Phenyl vs. Pyridinyl : The 4-methylphenyl group in enhances hydrophobicity compared to the pyridinyl group in the target compound, suggesting divergent solubility profiles.

Functional Group Contributions: The acetamide linker in simplifies the structure, reducing synthetic complexity but likely diminishing potency compared to the rigid quinoline-carboxamide scaffold. Sulfonamide derivatives (e.g., ) prioritize antibacterial activity over the target compound’s hypothetical kinase or anticancer effects.

Hypothetical Pharmacological Implications

While direct biological data for the target compound are absent, structural analogs provide insights:

- Anticancer Potential: Quinoline-thiadiazole hybrids are reported to inhibit topoisomerases or kinases . The pyridinyl group may further enhance DNA intercalation.

- Antimicrobial Activity: Thiadiazole-sulfonamide hybrids (e.g., ) are established antibacterials, but the target compound’s quinoline core may shift activity toward eukaryotic targets.

- Metabolic Stability : The 5-methyl-thiadiazole group likely reduces oxidative metabolism compared to cyclopropyl or sulfonyl analogs .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide, also known by its CAS number 881933-31-9, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data and findings from various research studies.

- Molecular Formula : C18H13N5OS

- Molecular Weight : 345.38 g/mol

- Structure : The compound features a quinoline core substituted with a pyridine and a thiadiazole moiety, contributing to its biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells. Studies have shown that it can induce apoptosis in colon cancer cells by activating caspase pathways.

- Inhibition of Lipoxygenase Enzymes : The compound acts as an inhibitor of lipoxygenase (LOX), which is implicated in the progression of several cancers. In vitro studies demonstrated that it effectively inhibits 15-lipoxygenase activity, leading to reduced tumor growth in models of colorectal and pancreatic cancers .

2. Antimicrobial Activity

This compound has been evaluated for its antibacterial properties:

- Bacterial Inhibition : It shows potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting the bacterial membrane potential, leading to cell death .

3. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties which may be beneficial in treating inflammatory diseases:

- Cytokine Inhibition : Research highlights its ability to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing conditions like arthritis and other inflammatory disorders .

Data Table: Summary of Biological Activities

Case Studies

Several studies have underscored the efficacy of this compound:

- Cytotoxicity Study : A study utilized MTT assays to assess the cytotoxic effects on prostate cancer (PC3) and colon cancer (HT29) cell lines. Results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antibacterial Assessment : In a study evaluating its antibacterial properties, this compound demonstrated minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against pathogenic bacterial strains .

Current State of Research

Ongoing research focuses on optimizing the pharmacological properties of this compound and exploring its derivatives for enhanced biological activity. Novel synthetic routes are being developed to create analogs with improved efficacy and reduced toxicity profiles.

Q & A

Basic Research Question

- NMR : ¹H and ¹³C NMR confirm regiochemistry and detect impurities (e.g., residual solvents). The pyridin-2-yl group typically shows aromatic protons at δ 8.5–9.0 ppm, while the thiadiazole methyl group resonates near δ 2.3 ppm .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ expected at m/z 394.08).

- X-ray crystallography : SHELX software (e.g., SHELXL) resolves stereochemistry and crystal packing, critical for structure-activity studies .

How should researchers address contradictory bioactivity data across studies?

Advanced Research Question

Contradictions may arise from assay conditions (e.g., cell line variability, incubation time) or compound stability. For example, thiadiazole derivatives like compound 8 in degrade in organic solvents over time, leading to underestimated activity . Mitigation strategies:

- Validate purity pre-assay via LC-MS.

- Use orthogonal assays (e.g., MTT for cytotoxicity and DPPH for antioxidant activity) to confirm mechanisms .

- Compare results with structurally similar controls (e.g., 5-methyl-1,3,4-thiadiazole analogs in ).

What structural modifications enhance anticancer activity?

Advanced Research Question

SAR studies suggest:

- Quinoline core : Electron-withdrawing groups (e.g., halogens) at position 6 improve cytotoxicity (IC₅₀ values <50 µM in MCF-7 cells) .

- Thiadiazole substituents : Bulky aryl groups (e.g., 4-chlorophenyl) increase lipophilicity and membrane permeability .

- Pyridine coordination : The pyridin-2-yl group facilitates metal chelation, enhancing interactions with enzyme active sites (e.g., 15-lipoxygenase inhibition in ).

What computational methods predict binding modes with biological targets?

Advanced Research Question

Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations identify interactions with targets like 15-LOX or glutaminase. For example:

- Docking into 15-LOX (PDB: 1LOX) shows hydrogen bonding between the carboxamide and Arg429, while the thiadiazole group engages in hydrophobic interactions .

- MM-GBSA calculations estimate binding free energies (ΔG ~−8.5 kcal/mol) for prioritization .

How does this compound interact with glutaminase in cancer metabolism?

Advanced Research Question

Analogous to BPTES (bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide), the thiadiazole moiety may disrupt glutaminase (GLS) oligomerization, reducing glutamine hydrolysis. Competitive assays (e.g., ITC or SPR) measure binding affinity to GLS, while siRNA knockdown in cancer cells validates target engagement .

What are the stability considerations for long-term storage?

Basic Research Question

- Solid state : Store at −20°C under argon to prevent oxidation of the thiadiazole ring.

- Solution phase : Avoid DMSO for >1 week; use freshly prepared solutions in MeCN or EtOH .

- Monitor degradation via HPLC (e.g., new peaks at tR 3.2 min indicate hydrolysis byproducts).

How can researchers validate enzyme inhibition mechanisms?

Advanced Research Question

- Kinetic assays : Measure IC₅₀ under varying substrate concentrations (e.g., Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition).

- Crystallography : Co-crystallize the compound with 15-LOX or GLS to resolve binding modes .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by stabilizing the enzyme in lysates .

What in vivo models are suitable for preclinical testing?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.